molecular formula C9H9N3O B11916657 5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine

5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine

Katalognummer: B11916657
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: INQDTEYERCQRMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine is a heterocyclic compound that features an indene core fused with an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1H-indene-1,2-dione with hydrazine derivatives to form the oxadiazole ring. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is investigated for use in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole Derivatives: These compounds share a similar indene core and are known for their biological activities.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring are studied for their antimicrobial and anticancer properties.

Uniqueness

5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine is unique due to its fused ring structure, which combines the properties of both indene and oxadiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

5,6-dihydro-1H-cyclopenta[f][2,1,3]benzoxadiazol-6-amine

InChI

InChI=1S/C9H9N3O/c10-7-1-5-3-8-9(12-13-11-8)4-6(5)2-7/h1,3-4,7,11H,2,10H2

InChI-Schlüssel

INQDTEYERCQRMO-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=C2C1=CC3=NONC3=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.